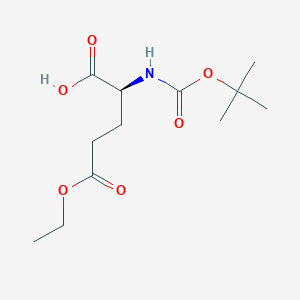![molecular formula C17H15I2NO5 B13503208 N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine CAS No. 174592-01-9](/img/structure/B13503208.png)
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine ring and a benzyloxycarbonyl group protecting the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the protection of the amino group with a benzyloxycarbonyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The protection of the amino group is commonly done using benzyl chloroformate in the presence of a mild base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound to a less iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups in place of the iodine atoms .
科学研究应用
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets. The iodine atoms enhance the compound’s ability to participate in halogen bonding, which can influence its binding to proteins and enzymes. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites on the molecule .
相似化合物的比较
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar protective group but different amino acid composition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another compound with a benzyloxycarbonyl group used in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is unique due to the presence of iodine atoms, which impart distinct chemical properties and potential applications. The combination of iodination and the protective group makes it a valuable compound for specialized research and industrial applications.
属性
CAS 编号 |
174592-01-9 |
|---|---|
分子式 |
C17H15I2NO5 |
分子量 |
567.11 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m0/s1 |
InChI 键 |
BPPIEMLIAXQPKL-AWEZNQCLSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


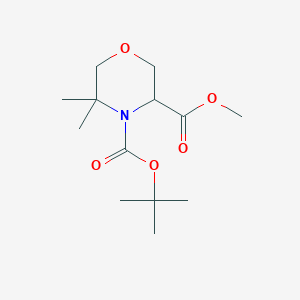
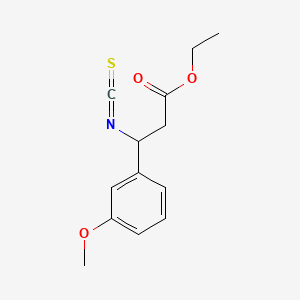
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)


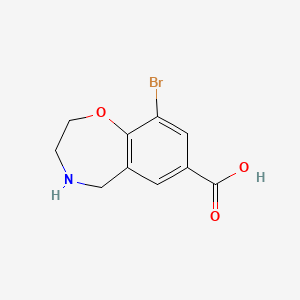
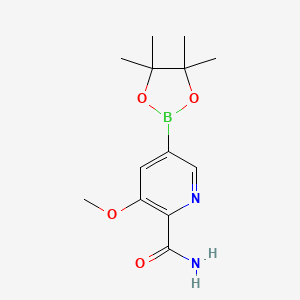
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
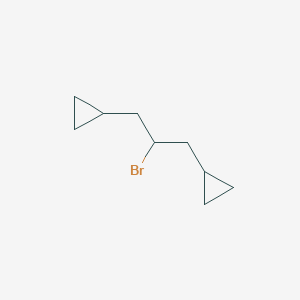
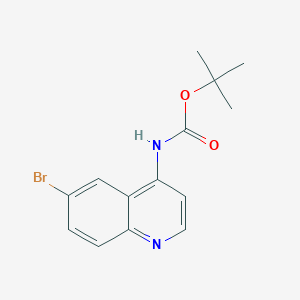
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
